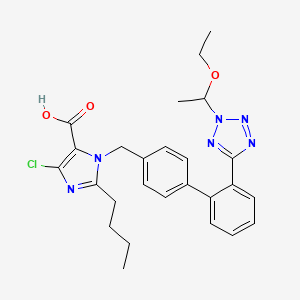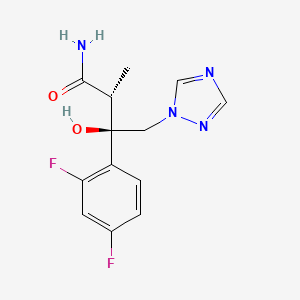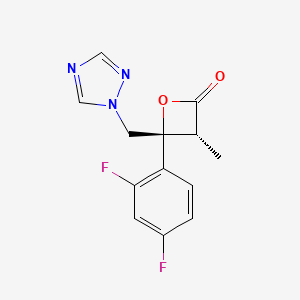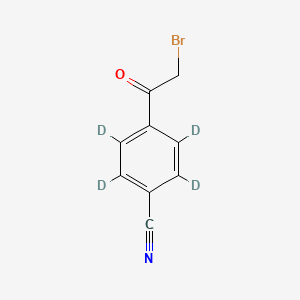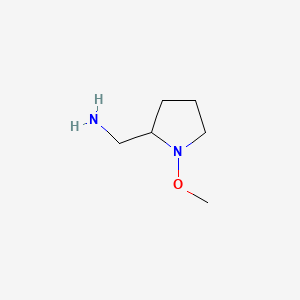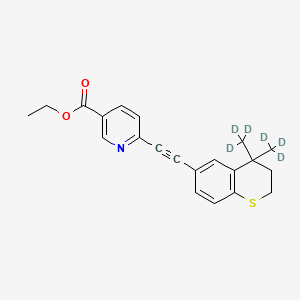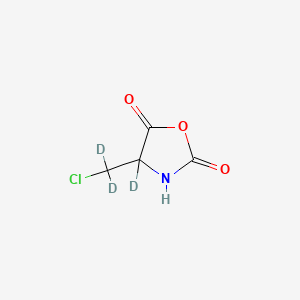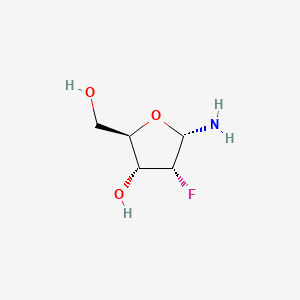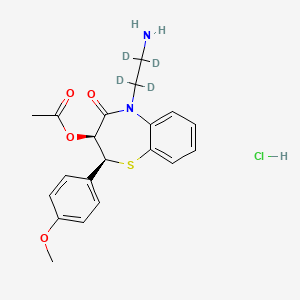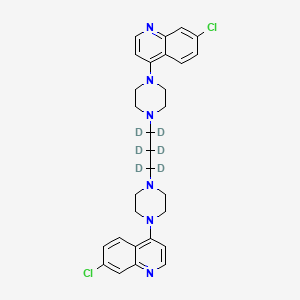
Piperaquine D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperaquine D6 is a deuterated form of piperaquine, an antimalarial agent. Piperaquine is a bisquinoline compound that was first synthesized in the 1960s and used extensively in China for the treatment and prophylaxis of malaria. The deuterated form, this compound, is used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated form .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperaquine D6 involves the incorporation of deuterium atoms into the piperaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine in the presence of a deuterated solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmacokinetic studies .
化学反应分析
Types of Reactions: Piperaquine D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and piperazine derivatives.
科学研究应用
Piperaquine D6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of piperaquine in biological samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of piperaquine.
Medicine: Used in clinical trials to monitor the concentration of piperaquine in plasma and other biological fluids.
Industry: Utilized in the development and quality control of antimalarial drugs
作用机制
Piperaquine D6, like its non-deuterated counterpart, exerts its antimalarial effects by disrupting the detoxification of heme within the parasite’s digestive vacuole. This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. The exact molecular targets and pathways involved in this process are similar to those of chloroquine, another antimalarial agent .
相似化合物的比较
Chloroquine: Both piperaquine and chloroquine disrupt heme detoxification in the parasite.
Dihydroartemisinin: Often used in combination with piperaquine for enhanced antimalarial efficacy.
Artemether: Another artemisinin derivative used in combination therapies for malaria
Uniqueness of Piperaquine D6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate pharmacokinetic studies. Its use as an internal standard in analytical methods ensures precise quantification of piperaquine in biological samples, making it invaluable in research and clinical settings .
属性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-QLFBILJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
